N-(furan-2-ylmethyl)-2-methyl-N-(4-methylbenzyl)benzamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with furan and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Substitution with Furan and Methylphenyl Groups: The furan-2-ylmethyl and 4-methylphenylmethyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the electrophilic carbon centers.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and methylphenyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)aniline
- N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
- N-(furan-2-ylmethyl)-2-methylbenzamide
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the furan and methylphenyl groups enhances its potential as a versatile building block in organic synthesis and its ability to interact with biological targets.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H21NO2/c1-16-9-11-18(12-10-16)14-22(15-19-7-5-13-24-19)21(23)20-8-4-3-6-17(20)2/h3-13H,14-15H2,1-2H3 |
InChI Key |
LANXQXLMWLHVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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